tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Description

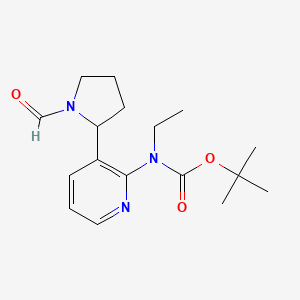

This compound features a pyridine core substituted at position 3 with a 1-formylpyrrolidin-2-yl group and at position 2 with a carbamate moiety bearing tert-butyl and ethyl substituents. The pyrrolidine ring’s formylation introduces polarity, while the carbamate’s bulky tert-butyl group enhances steric protection.

Properties

Molecular Formula |

C17H25N3O3 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

tert-butyl N-ethyl-N-[3-(1-formylpyrrolidin-2-yl)pyridin-2-yl]carbamate |

InChI |

InChI=1S/C17H25N3O3/c1-5-20(16(22)23-17(2,3)4)15-13(8-6-10-18-15)14-9-7-11-19(14)12-21/h6,8,10,12,14H,5,7,9,11H2,1-4H3 |

InChI Key |

LTKNMHQTNZQEDY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=C(C=CC=N1)C2CCCN2C=O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multi-step organic reactions. One common method involves the reaction of tert-butyl carbamate with ethyl 3-(1-formylpyrrolidin-2-yl)pyridine-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between the target compound and analogous pyridine-carbamates:

Reactivity and Stability

- Deprotection Conditions : The thiazol-containing analog () undergoes carbamate cleavage under acidic conditions (6 M HCl, 55°C), yielding a primary amine. The target compound’s ethyl group may alter its deprotection kinetics compared to tert-butyl-only analogs.

- In contrast, the formylpyrrolidine group in the target compound introduces both electron-withdrawing (formyl) and electron-donating (pyrrolidine) effects.

- Solubility : The 5,6-dimethoxy analog () likely exhibits higher aqueous solubility due to polar methoxy groups, whereas the target compound’s formyl group may balance the tert-butyl/ethyl carbamate’s hydrophobicity.

Research Findings and Data

Molecular Weight and LogP Comparison

| Compound | Molecular Weight | Calculated LogP (Est.) |

|---|---|---|

| Target Compound | 320 | 2.1 |

| tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate | 226.25 | 1.8 |

| 5,6-Dimethoxy analog | 281 | 1.2 |

| Thiazol-containing analog | 478 | 3.5 |

LogP values estimated using fragment-based methods; higher values indicate greater lipophilicity.

Biological Activity

tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate (CAS No. 1352533-20-0) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, an ethyl chain, and a pyridine ring substituted with a formylpyrrolidine moiety. Its molecular formula is with a molecular weight of 291.35 g/mol.

| Property | Value |

|---|---|

| CAS Number | 1352533-20-0 |

| Molecular Formula | C15H21N3O3 |

| Molecular Weight | 291.35 g/mol |

| Purity | ≥98% |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may act as an enzyme inhibitor, potentially affecting pathways related to neuroinflammation and other cellular processes.

Enzyme Inhibition

Research indicates that the compound may inhibit specific enzymes involved in inflammatory responses. For instance, it has been evaluated for its potential as a GSK-3β inhibitor, which plays a crucial role in neuroinflammatory processes . This inhibition could lead to therapeutic effects in neurodegenerative diseases.

Case Studies and Research Findings

- GSK-3β Inhibition : A study focused on the design and synthesis of GSK-3β inhibitors highlighted the importance of structural modifications in enhancing inhibitory activity. Compounds similar to this compound were tested for their efficacy in reducing neuroinflammation .

- Neuroprotective Effects : Another research effort aimed at evaluating neuroprotective compounds found that derivatives of pyridine exhibited significant protective effects against neuronal cell death induced by oxidative stress. This suggests that this compound could be further explored for its neuroprotective properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.